molecular formula C4H5F3O2S B15326504 3-Mercapto-2-trifluoromethylpropionic acid

3-Mercapto-2-trifluoromethylpropionic acid

Cat. No.: B15326504
M. Wt: 174.14 g/mol
InChI Key: LZTCBZBNEBUGFG-UHFFFAOYSA-N
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Description

3-Mercapto-2-trifluoromethylpropionic acid is a chemical compound characterized by the presence of a thiol group (-SH) and a trifluoromethyl group (-CF3) attached to a propionic acid backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with propionic acid as the starting material.

  • Functional Group Modifications:

  • Thiol Group Introduction: The thiol group is introduced through a reduction process, often using reagents like lithium aluminium hydride (LiAlH4) or hydrogen sulfide (H2S).

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Types of Reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can undergo reduction reactions, particularly involving the trifluoromethyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).

  • Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH4).

  • Substitution: Utilizing nucleophiles like alcohols or amines in the presence of a catalyst.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Esters and Amides: Produced from substitution reactions at the carboxyl group.

Scientific Research Applications

3-Mercapto-2-trifluoromethylpropionic acid finds applications in various fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The thiol group can bind to metal ions, forming complexes that are biologically active.

  • Pathways Involved: The trifluoromethyl group can influence the biological activity of the compound by affecting its lipophilicity and metabolic stability.

Comparison with Similar Compounds

  • 3-Mercaptopropionic Acid: Lacks the trifluoromethyl group.

  • Trifluoromethanesulfonic Acid: Contains a trifluoromethyl group but lacks the thiol group.

  • 2,2,2-Trifluoroethanol: Contains a trifluoromethyl group but is an alcohol rather than a carboxylic acid.

Uniqueness: 3-Mercapto-2-trifluoromethylpropionic acid is unique due to the combination of both a thiol and a trifluoromethyl group, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

Molecular Formula

C4H5F3O2S

Molecular Weight

174.14 g/mol

IUPAC Name

3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid

InChI

InChI=1S/C4H5F3O2S/c5-4(6,7)2(1-10)3(8)9/h2,10H,1H2,(H,8,9)

InChI Key

LZTCBZBNEBUGFG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)C(F)(F)F)S

Origin of Product

United States

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